(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-3-24(4-2)19-13-9-17(10-14-19)11-16-22(25)21-15-12-18-7-5-6-8-20(18)23(21)26/h5-16,26H,3-4H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXVYUCFGNWJBA-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one, commonly referred to as a derivative of chalcone, is a compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H23NO2
- Molecular Weight : 345.442 g/mol
- CAS Number : 676587-26-1
The compound features a chalcone structure characterized by a conjugated double bond system, which is often associated with various biological activities.
Antioxidant Activity
Chalcone derivatives have been widely studied for their antioxidant properties. The compound has demonstrated significant free radical scavenging abilities, particularly in assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Research indicates that it can inhibit lipid peroxidation and scavenge superoxide anions effectively .
| Activity | IC50 Value | Reference |
|---|---|---|
| DPPH Scavenging | < 50 µg/mL | |
| Lipid Peroxidation Inhibition | Moderate Effect |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. It exhibits moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli through agar diffusion methods .
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Pseudomonas aeruginosa | Moderate |
Cytotoxicity and Antitumor Activity
In vitro studies have indicated that this chalcone derivative possesses cytotoxic effects against various cancer cell lines. It has been evaluated in brine shrimp lethality assays, showing significant cytotoxicity, which suggests potential as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby protecting cellular components from oxidative stress.
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .
- Cell Cycle Arrest : Preliminary studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Recent research has highlighted the potential of this compound in drug development:
- A study conducted on various chalcone derivatives showed that modifications in the chemical structure significantly influenced their biological activity, with this compound exhibiting one of the highest antioxidant activities among tested compounds .
- Another investigation into its cytotoxic properties revealed that it could selectively target cancer cells while sparing normal cells, indicating a promising therapeutic index for further development as an anticancer agent .
Comparison with Similar Compounds
Structural and Electronic Features
Key structural comparisons :
- The hydroxynaphthyl group may reduce planarity due to steric hindrance, contrasting with fluorophenyl derivatives that exhibit smaller dihedral angles (7.14°–56.26°) .
- Hydrogen bonding : The 1-hydroxynaphthalen-2-yl group likely forms stronger hydrogen bonds than 2-hydroxyphenyl derivatives (e.g., in ), influencing solubility and crystal packing.
Photophysical Properties
Solvent polarity significantly impacts chalcone photophysics. For example:
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one shows solvatochromism with emission maxima shifting from 450 nm (nonpolar) to 520 nm (polar solvents) due to intramolecular charge transfer (ICT) .
- Hydroxynaphthyl vs. nitrophenyl substituents: The target compound’s hydroxynaphthyl group may exhibit dual emission from enol-keto tautomerism, unlike nitro-substituted chalcones, which prioritize ICT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
